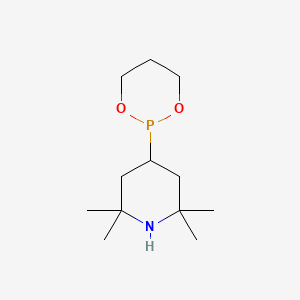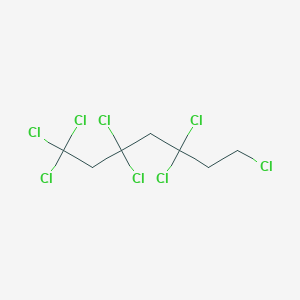
1,1,1,3,3,5,5,7-Octachloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7-Octachloroheptane is a chlorinated hydrocarbon with the molecular formula C7H10Cl8. This compound is characterized by the presence of eight chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial, agricultural, and chemical research.
Preparation Methods
The synthesis of 1,1,1,3,3,5,5,7-Octachloroheptane typically involves the chlorination of heptane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired level of chlorination.
Industrial production methods may involve continuous flow reactors where heptane is exposed to chlorine gas in the presence of a catalyst. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1,1,1,3,3,5,5,7-Octachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form chlorinated carboxylic acids.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major products formed from these reactions include chlorinated alcohols, amines, and carboxylic acids.
Scientific Research Applications
1,1,1,3,3,5,5,7-Octachloroheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,5,5,7-Octachloroheptane involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with enzymes and proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to accumulate in biological membranes and affect cellular processes.
Molecular targets and pathways involved include:
Enzymes: Inhibition of enzymes involved in metabolic pathways.
Cell Membranes: Disruption of membrane integrity and function.
DNA: Potential interaction with DNA, leading to mutagenic effects.
Comparison with Similar Compounds
1,1,1,3,3,5,5,7-Octachloroheptane can be compared with other chlorinated hydrocarbons, such as:
1,1,1,3,3,5,5-Heptachlorohexane: Similar structure but with one less chlorine atom.
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Contains silicon atoms and is used in different applications.
1,1,3,3,5,5-Hexachloropentane: Contains fewer chlorine atoms and a shorter carbon chain.
The uniqueness of this compound lies in its high degree of chlorination, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
63424-29-3 |
|---|---|
Molecular Formula |
C7H8Cl8 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1,1,1,3,3,5,5,7-octachloroheptane |
InChI |
InChI=1S/C7H8Cl8/c8-2-1-5(9,10)3-6(11,12)4-7(13,14)15/h1-4H2 |
InChI Key |
MUACXMRVKLJSNH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(CC(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)

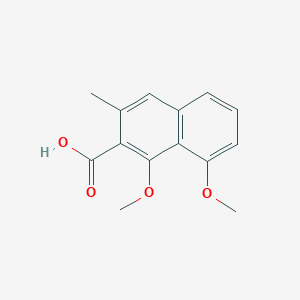
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
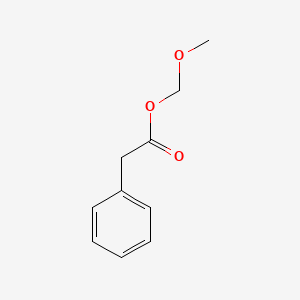
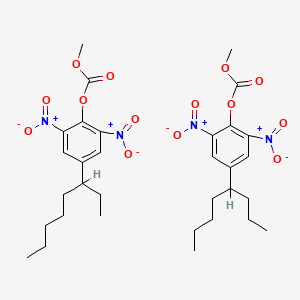
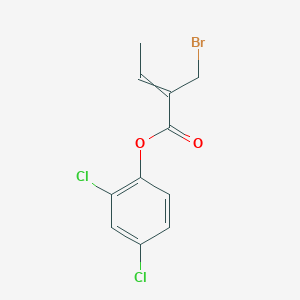
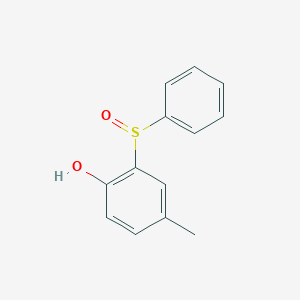
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
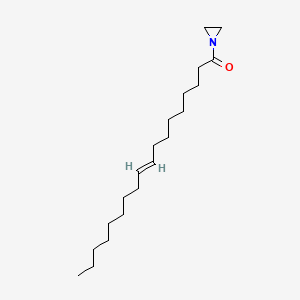
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
